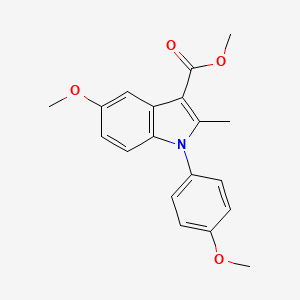
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
描述
Methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 5-methoxyindole derivatives with appropriate aryl groups. The compound features an indole core, which is known for its diverse biological properties, particularly in pharmacology.
Crystal Structure
The crystal structure of similar compounds indicates that the indole moiety is nearly planar, with intermolecular hydrogen bonding contributing to the stability of the structure. For example, in related compounds, the distance between hydrogen donor and acceptor atoms has been measured at approximately 2.03 Å, which is indicative of strong hydrogen bonding interactions that may influence biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl-substituted indoles. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
- Cytotoxicity : Compounds structurally related to this compound exhibited IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds were noted for their ability to induce apoptosis in a dose-dependent manner .
- Mechanism of Action : Flow cytometry analysis revealed that these compounds can arrest cell proliferation at the G1 phase and trigger apoptosis via activation of caspase pathways, indicating a potential mechanism for their anticancer activity .
Other Biological Activities
In addition to anticancer effects, this compound may also exhibit:
- Anti-inflammatory Effects : Indole derivatives have been studied for their anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways.
- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neuroprotective drug development.
Case Study 1: Anticancer Activity
A study investigating a series of substituted indoles found that those with methoxy groups exhibited enhanced cytotoxicity compared to unsubstituted analogs. The presence of electron-donating groups like methoxy at specific positions on the aromatic ring significantly improved biological activity against cancer cell lines such as MCF-7 and U-937 .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of methyl-substituted indoles indicated that variations in substituents on the indole ring could lead to significant changes in biological activity. For instance:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.65 | MCF-7 |
| Compound B | 2.41 | MDA-MB-231 |
| Compound C | 0.19 | HCT-116 |
This table illustrates how different substitutions can lead to varying levels of potency against specific cancer types .
属性
IUPAC Name |
methyl 5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-18(19(21)24-4)16-11-15(23-3)9-10-17(16)20(12)13-5-7-14(22-2)8-6-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLSSPKBJMCASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















